molecular formula C11H10ClNO2 B8816620 Ethyl 5-Chloroindole-3-carboxylate

Ethyl 5-Chloroindole-3-carboxylate

Cat. No.: B8816620
M. Wt: 223.65 g/mol
InChI Key: DWOHEEIRNZANTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-Chloroindole-3-carboxylate is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 5-chloroindole-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting cancer. Its unique structural properties allow for various modifications that enhance biological activity. For instance, derivatives of this compound have been shown to inhibit key pathways involved in cancer proliferation, such as the mutant EGFR/BRAF pathways, making them potential candidates for anticancer therapies .

Case Study: Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. Compounds derived from this scaffold showed IC50 values ranging from 29 nM to 78 nM against pancreatic and breast cancer cell lines, indicating strong potential for further development into therapeutic agents .

Biological Research

Mechanisms of Action

Researchers utilize this compound to explore the mechanisms of action of indole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The compound has been studied for its ability to inhibit enzymes such as 5-lipoxygenase, which plays a role in inflammatory responses .

Data Table: Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 (nM)Reference
AntiproliferativeEGFR/BRAF29 - 78
Enzyme Inhibition5-LipoxygenaseNot specified
AntimicrobialVariousNot specified

Material Science

Applications in Organic Electronics

This compound is also employed in material science, particularly in the development of organic electronics and photonic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Agricultural Chemistry

Potential as Plant Growth Regulator

The compound is being explored for its potential as a plant growth regulator. Research indicates that it may enhance crop yields and improve resistance to pests, contributing to sustainable agricultural practices .

Case Study: Crop Yield Improvement

Studies have indicated that formulations containing this compound can significantly increase the growth rates of certain crops under controlled conditions, suggesting its viability as an agricultural chemical .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

ethyl 5-chloro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2H2,1H3

InChI Key

DWOHEEIRNZANTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5.23 g (26.74 mmol) 5-chloro-1H-indole-3-carboxylic acid in 140 ml dry ethanol were added 10 ml concentrated sulfuric acid, and the mixture was heated with reflux for 16 h. It was concentrated under reduced pressure, and the residue was tretaed with ethanol/hexane to give the crystalline title ester, which was filtered and dried in vacuo.
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.